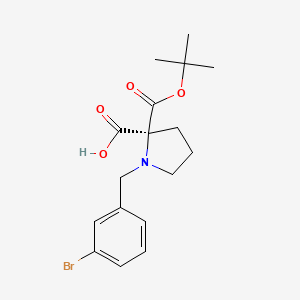
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzyl group, a tert-butoxycarbonyl group, and a pyrrolidine-2-carboxylic acid moiety. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-bromobenzyl bromide.
Protection of the Amino Group: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.
Nucleophilic Substitution: The Boc-protected intermediate undergoes nucleophilic substitution with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to modify the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the pyrrolidine-2-carboxylic acid moiety may influence the compound’s overall conformation and activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(3-Chlorobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- (S)-1-(3-Fluorobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- (S)-1-(3-Methylbenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in drug development and chemical research.
Propriétés
Formule moléculaire |
C17H22BrNO4 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(2S)-1-[(3-bromophenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)17(14(20)21)8-5-9-19(17)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 |
Clé InChI |
PDPOGPCOHNCHEI-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@]1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


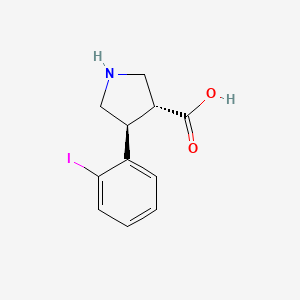
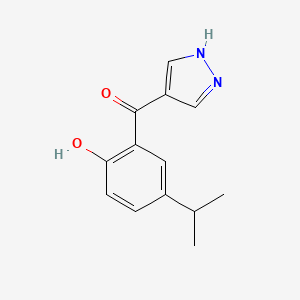
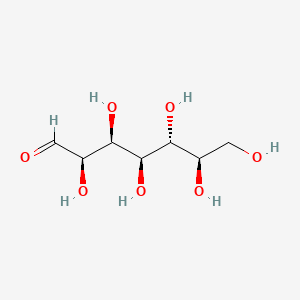
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)

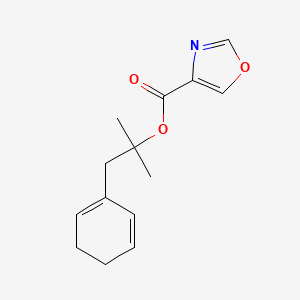

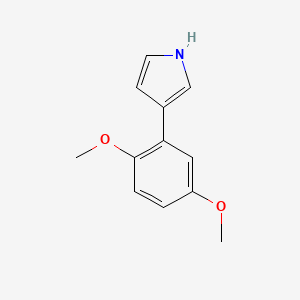
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)


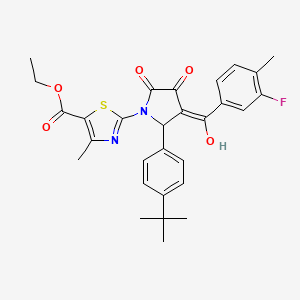
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
